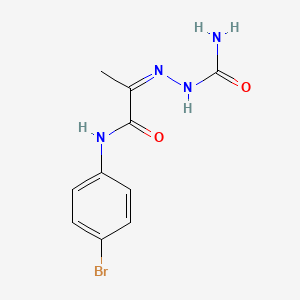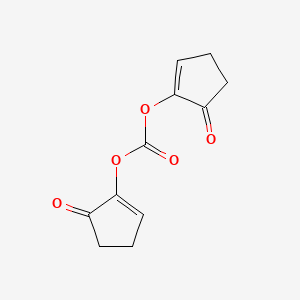![molecular formula C86H146N2O8 B15160294 3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid CAS No. 748799-87-3](/img/structure/B15160294.png)
3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-bis(methoxycarbonyl)benzoic acid with thionyl chloride to form dimethyl-5-(chlorocarbonyl)isophthalate. This intermediate is then reacted with 5-aminoisophthalic acid in the presence of N,N-Dimethylacetamide to yield 5-(3,5-bis(methoxycarbonyl)benzamido)isophthalic acid. The final step involves hydrolysis of the ester groups to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The benzamido groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mecanismo De Acción
The mechanism of action of 3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the behavior of biological molecules and materials, leading to various effects depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(hexadecyloxy)benzoic acid: Shares similar long alkyl chains but lacks the benzamido groups.
5-(3,5-bis(methoxycarbonyl)benzamido)isophthalic acid: An intermediate in the synthesis of the target compound, with similar structural features.
Uniqueness
3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid is unique due to its combination of benzamido groups and long alkyl chains, which confer specific chemical and physical properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in various scientific fields .
Propiedades
Número CAS |
748799-87-3 |
|---|---|
Fórmula molecular |
C86H146N2O8 |
Peso molecular |
1336.1 g/mol |
Nombre IUPAC |
3,5-bis[(3,5-dihexadecoxybenzoyl)amino]-4-methylbenzoic acid |
InChI |
InChI=1S/C86H146N2O8/c1-6-10-14-18-22-26-30-34-38-42-46-50-54-58-62-93-78-66-75(67-79(72-78)94-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-2)84(89)87-82-70-77(86(91)92)71-83(74(82)5)88-85(90)76-68-80(95-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-3)73-81(69-76)96-65-61-57-53-49-45-41-37-33-29-25-21-17-13-9-4/h66-73H,6-65H2,1-5H3,(H,87,89)(H,88,90)(H,91,92) |
Clave InChI |
XBJNXIKSPNYHAH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2C)NC(=O)C3=CC(=CC(=C3)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)C(=O)O)OCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


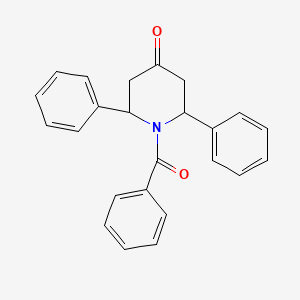
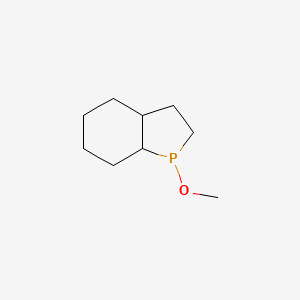
![10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane](/img/structure/B15160237.png)
![Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate](/img/structure/B15160258.png)
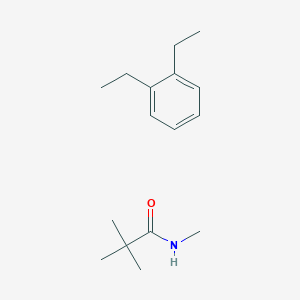
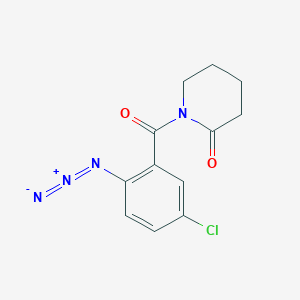
![1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B15160265.png)
![2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-](/img/structure/B15160267.png)
![N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B15160268.png)
![5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15160281.png)
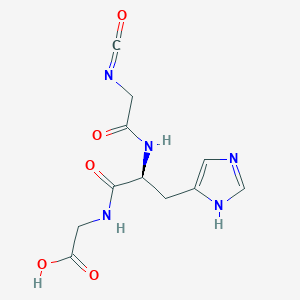
![1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one](/img/structure/B15160293.png)
